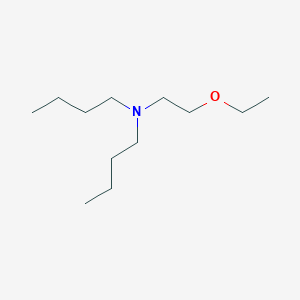![molecular formula C17H15N3O2 B14489532 1,1'-(3-Phenylpyrido[2,3-b]pyrazine-1,4-diyl)di(ethan-1-one) CAS No. 63234-35-5](/img/structure/B14489532.png)
1,1'-(3-Phenylpyrido[2,3-b]pyrazine-1,4-diyl)di(ethan-1-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(3-Phenylpyrido[2,3-b]pyrazine-1,4-diyl)di(ethan-1-one) is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrido[2,3-b]pyrazine core with phenyl and ethanone substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(3-Phenylpyrido[2,3-b]pyrazine-1,4-diyl)di(ethan-1-one) typically involves the reaction of pyrazine derivatives with appropriate phenyl and ethanone precursors. One common method involves the nucleophilic substitution of 1,4-dihydropyrazine with propionic anhydride in the presence of zinc powder . The reaction mixture is refluxed until complete conversion is observed, followed by purification through recrystallization from methanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(3-Phenylpyrido[2,3-b]pyrazine-1,4-diyl)di(ethan-1-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the pyrido[2,3-b]pyrazine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.
Applications De Recherche Scientifique
1,1’-(3-Phenylpyrido[2,3-b]pyrazine-1,4-diyl)di(ethan-1-one) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Industry: Possible use in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1,1’-(3-Phenylpyrido[2,3-b]pyrazine-1,4-diyl)di(ethan-1-one) involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Phenylpyrido[2,3-b]pyrazine: Shares the pyrido[2,3-b]pyrazine core but lacks the ethanone substituents.
1,2-Dihydropyrido[3,4-b]pyrazines: Similar core structure with different substituents and hydrogenation state.
Uniqueness
1,1’-(3-Phenylpyrido[2,3-b]pyrazine-1,4-diyl)di(ethan-1-one) is unique due to its specific combination of phenyl and ethanone substituents, which confer distinct electronic and steric properties. These properties make it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
63234-35-5 |
|---|---|
Formule moléculaire |
C17H15N3O2 |
Poids moléculaire |
293.32 g/mol |
Nom IUPAC |
1-(4-acetyl-3-phenylpyrido[2,3-b]pyrazin-1-yl)ethanone |
InChI |
InChI=1S/C17H15N3O2/c1-12(21)19-11-16(14-7-4-3-5-8-14)20(13(2)22)17-15(19)9-6-10-18-17/h3-11H,1-2H3 |
Clé InChI |
IRRBRIWMYCWHDB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1C=C(N(C2=C1C=CC=N2)C(=O)C)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[2-(4-Butylphenyl)ethenyl]benzonitrile](/img/structure/B14489462.png)
![9-(3-Chloro-3-methyl-2-oxobutoxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14489465.png)





![2',6-Dimethyl[1,1'-biphenyl]-2,4'-diol](/img/structure/B14489499.png)
![3-Pyridinecarbonitrile, 5-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-4-methyl-2,6-bis[[3-(2-phenoxyethoxy)propyl]amino]-](/img/structure/B14489507.png)

![N~1~,N~3~-Bis[2-(3,4-dimethoxyphenyl)ethyl]propanediamide](/img/structure/B14489540.png)

